molecular formula C7H18N2 B7842892 N-pentylethylenediamine

N-pentylethylenediamine

Cat. No. B7842892
M. Wt: 130.23 g/mol
InChI Key: ARAZOETUQJGUOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-pentylethylenediamine is a useful research compound. Its molecular formula is C7H18N2 and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-pentylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-pentylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antimicrobial Wound Dressing Material

N-acetylethylenediamine-modified chitosan, closely related to N-pentylethylenediamine, has been evaluated for potential use as an antimicrobial wound dressing material. It has shown higher antibacterial activity against common wound-infecting bacteria compared to chitosan, demonstrating its promise in wound care applications (Dang et al., 2018).

2. Intramolecular Dealkylation in Chemistry

N,N, N',N'-Tetraethylethylenediamine, a compound structurally similar to N-pentylethylenediamine, has been studied for its ability to undergo intramolecular dealkylation reactions. This process is significant in the formation of chelating amine ligands with N-H functionalities (Morilla et al., 2002).

3. Modular Ligands in Organic Synthesis

Chiral N-acylethylenediamines have been used as modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. These ligands, which include an N-acylethylenediamine moiety for metal binding, have demonstrated high enantioselectivity in producing alcohol products (Sprout & Seto, 2003).

4. Catalyst Deactivation Studies

Studies on the thermal degradation of bifunctional Ir complexes with a diphenylethylenediamine (DPEN) framework, related to N-pentylethylenediamine, have provided insights into catalyst deactivation in chemical reactions like dehydrogenation of formic acid (Matsunami et al., 2017).

5. Adsorption Mechanisms in Flotation Processes

The understanding of adsorption mechanisms of compounds like N-Dodecylethylenediamine on mineral surfaces through molecular dynamics studies has implications for improving flotation processes in mineral processing (Duan et al., 2019).

6. Asymmetric Reduction of Ketones and Imines

The development of tethered versions of Ru(II)/N-tosyl-1,2-diphenylethylene-1,2-diamine (TsDPEN) catalysts, related to N-pentylethylenediamine, have been used for asymmetric transfer hydrogenation and hydrogenation of ketones and imines, including industrial applications (Nedden et al., 2016).

properties

IUPAC Name

N'-pentylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-2-3-4-6-9-7-5-8/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARAZOETUQJGUOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-pentylethylenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.